N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
This compound features a benzodioxin core linked to a substituted imidazole ring via a sulfanyl-acetamide bridge.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,4-dimethoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S2/c1-33-21-10-6-18(14-23(21)34-2)26-28(31-27(30-26)17-4-8-20(37-3)9-5-17)38-16-25(32)29-19-7-11-22-24(15-19)36-13-12-35-22/h4-11,14-15H,12-13,16H2,1-3H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMPIBIRKMIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)SC)SCC(=O)NC4=CC5=C(C=C4)OCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the 2,3-dihydro-1,4-benzodioxin core, followed by the introduction of the imidazole ring and subsequent functionalization with the dimethoxyphenyl and methylsulfanylphenyl groups. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfany}acetamide exhibit significant anticancer properties. Studies have shown that the imidazole ring can interact with biological targets involved in cancer cell proliferation and survival pathways. For instance, derivatives of imidazole have been reported to inhibit certain kinases that are crucial for tumor growth .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of sulfur and nitrogen atoms that can disrupt microbial cell functions. Preliminary studies have indicated that similar benzodioxin derivatives possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .
Neuroprotective Effects
Research into the neuroprotective effects of benzodioxin derivatives has shown promise in treating neurodegenerative diseases. The antioxidant properties attributed to the benzodioxin structure may help mitigate oxidative stress in neuronal cells, potentially providing therapeutic benefits in conditions like Alzheimer's disease .
Case Study 1: Anticancer Screening
A study conducted on imidazole-based compounds demonstrated that modifications to the benzodioxin core significantly enhanced cytotoxicity against various cancer cell lines. The specific compound was tested against breast cancer cells and showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In vitro tests were performed on similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the sulfanyl group increased antimicrobial efficacy, suggesting that N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfany}acetamide could be further developed as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Based on Scaffolds and Substituents
The compound’s Murcko scaffold (benzodioxin + imidazole) can be compared to analogs with similar cores:
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (): Shares the benzodioxin-sulfanyl-acetamide motif but replaces the imidazole with a thiadiazole ring.
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Substitutes the imidazole with a pyrimidinone-thiophene system. The 2-methoxyphenyl group mirrors the electron-donating effects of the target’s 3,4-dimethoxyphenyl group, but the pyrimidinone core introduces hydrogen-bond acceptor sites absent in the imidazole .
Table 1: Key Structural Comparisons
*Tanimoto coefficients calculated using Morgan fingerprints (radius=2, 2048 bits) based on structural similarity .
Spectroscopic and Computational Comparisons
- NMR Spectral Patterns : Like compounds 1–4 in , the target’s benzodioxin and imidazole protons would exhibit distinct ¹H-NMR signals (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm; imidazole aromatic protons at δ 7.0–8.0 ppm). The 3,4-dimethoxyphenyl group would show singlet signals for methoxy groups (~δ 3.8 ppm), similar to veronicoside derivatives .
- Docking Affinities: Molecular docking studies () suggest that minor structural changes (e.g., thiadiazole vs. imidazole) significantly alter binding affinities. For example, replacing the imidazole with thiadiazole () may reduce affinity for kinases due to loss of hydrogen-bond donor capacity .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfany}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The process includes reactions with various sulfonyl chlorides and bromoacetamides to yield the target molecule. The following general scheme outlines the synthetic pathway:
- Formation of Sulfonamide : Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium.
- Substitution Reaction : The sulfonamide is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides to form the final product.
Enzyme Inhibition
Research has demonstrated that compounds containing a 1,4-benzodioxane moiety exhibit significant biological activities. Specifically, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives have been tested for their inhibitory effects on various enzymes:
- α-Glucosidase : Compounds showed substantial inhibitory activity against yeast α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.
- Acetylcholinesterase (AChE) : The same compounds exhibited weaker inhibitory effects on AChE, indicating potential applications in Alzheimer's disease treatment due to their ability to enhance cholinergic function .
Antitumor Activity
Some derivatives have demonstrated promising broad-spectrum antitumor activity. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The antimicrobial activity of related compounds has been evaluated against both Gram-positive and Gram-negative bacteria. While specific data on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} is limited, similar structures have shown significant efficacy against pathogenic strains .
Case Studies
- Study on Enzyme Inhibition : A study focused on a series of synthesized sulfonamide derivatives derived from 2,3-dihydrobenzo[1,4]-dioxin showed promising results in inhibiting α-glucosidase and AChE activities. The molecular docking studies supported the enzyme inhibition data by revealing favorable binding interactions between the compounds and the active sites of the enzymes .
- Antitumor Evaluation : Another study highlighted the anticancer properties of benzodioxane derivatives. In vitro tests revealed that these compounds could significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be characterized?
Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and sulfanyl group coupling. A validated approach for analogous benzodioxin-acetamide derivatives includes:
- Step 1: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) to form a sulfonamide intermediate .
- Step 2: Coupling the intermediate with a substituted imidazole-thiol via a sulfanyl-acetamide linker. Reflux in anhydrous THF with DCC (dicyclohexylcarbodiimide) as a coupling agent is typical .
Characterization: - IR Spectroscopy: Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) .
- ¹H-NMR: Key signals include benzodioxin protons (δ 4.2–4.4 ppm, OCH₂) and imidazole aromatic protons (δ 7.2–8.1 ppm) .
Q. Table 1: Key Spectral Assignments
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| Sulfonamide (S=O) | 1350–1150 | – |
| Acetamide (C=O) | ~1650 | – |
| Benzodioxin OCH₂ | – | 4.2–4.4 (m, 4H) |
| Imidazole aromatic H | – | 7.2–8.1 (m, 8H) |
Q. How can researchers validate the purity and structural integrity of this compound?
Answer: Use orthogonal analytical methods:
- HPLC-MS: Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Elemental Analysis (CHN): Validate empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s enzyme inhibition, and how can IC₅₀ discrepancies be addressed?
Answer: Analogous benzodioxin-acetamides exhibit α-glucosidase and acetylcholinesterase inhibition via competitive binding. To resolve IC₅₀ contradictions:
- Kinetic Assays: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Molecular Docking: Model interactions with enzyme active sites (e.g., π-π stacking with 3,4-dimethoxyphenyl groups) .
- Control Experiments: Test against isoforms (e.g., intestinal vs. hepatic α-glucosidase) to confirm selectivity .
Q. Table 2: Example Enzyme Inhibition Data
| Enzyme | IC₅₀ (μM) | Inhibition Type | Reference |
|---|---|---|---|
| α-Glucosidase | 12.4 ± 1.2 | Competitive | |
| Acetylcholinesterase | 8.9 ± 0.8 | Mixed |
Q. How can AI-driven simulations optimize reaction conditions for scale-up synthesis?
Answer:
- COMSOL Multiphysics Integration: Model heat/mass transfer to identify optimal solvent ratios, temperature, and stirring rates .
- Machine Learning (ML): Train models on historical reaction data to predict yields under varying conditions (e.g., solvent polarity, catalyst loading) .
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., pH, reaction time) and minimize experimental runs .
Q. Table 3: DoE Parameters for Reaction Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent (THF:H₂O) | 3:1 to 5:1 | 4:1 |
| Catalyst (DCC) | 1.0–2.0 eq. | 1.5 eq. |
Q. What strategies resolve contradictions in spectral data or bioactivity results?
Answer:
- Multi-Technique Validation: Cross-validate NMR/IR with high-resolution MS to rule out impurities .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity discrepancies (e.g., enthalpy vs. entropy-driven interactions) .
- Metabolite Profiling: Use LC-MS/MS to detect degradation products that may interfere with bioassays .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?
Answer:
- Scaffold Modifications: Synthesize derivatives with varied substituents (e.g., methoxy vs. ethoxy groups) .
- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate electronic/steric features with activity .
- In Silico ADMET: Predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
